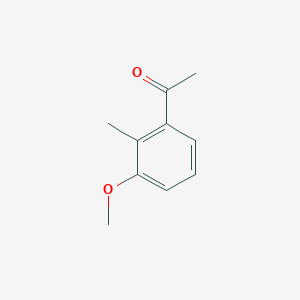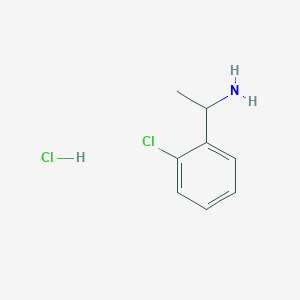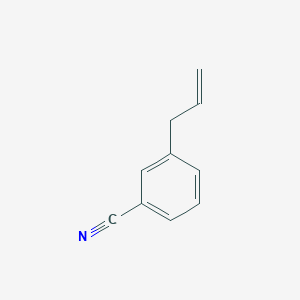
3-(3,4-Dimethylphenyl)-1-propen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a 3,4-dimethylphenyl ring
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dimethylphenyl)-1-propene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
3-(3,4-Dimethylphenyl)-1-propene plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the binding of 3-(3,4-Dimethylphenyl)-1-propene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(3,4-Dimethylphenyl)-1-propene on various types of cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to influence the function of cells by modulating the activity of signaling molecules such as kinases and phosphatases. Additionally, 3-(3,4-Dimethylphenyl)-1-propene can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 3-(3,4-Dimethylphenyl)-1-propene exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Furthermore, 3-(3,4-Dimethylphenyl)-1-propene can influence gene expression by binding to transcription factors and modifying their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dimethylphenyl)-1-propene have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 3-(3,4-Dimethylphenyl)-1-propene can degrade into various metabolites, which may have different biological activities. The temporal effects also include changes in the compound’s ability to modulate enzyme activity and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 3-(3,4-Dimethylphenyl)-1-propene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of 3-(3,4-Dimethylphenyl)-1-propene can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
3-(3,4-Dimethylphenyl)-1-propene is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways involve the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction with enzymes and cofactors in these pathways can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 3-(3,4-Dimethylphenyl)-1-propene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 3-(3,4-Dimethylphenyl)-1-propene are critical for its biological activity and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of 3-(3,4-Dimethylphenyl)-1-propene affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization within subcellular structures can influence the compound’s interactions with enzymes and other biomolecules, thereby modulating its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-propene typically involves the alkylation of 3,4-dimethylphenyl derivatives. One common method is the reaction of 3,4-dimethylphenylmagnesium bromide with allyl bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of 3-(3,4-Dimethylphenyl)-1-propene can be achieved through catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reaction time to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dimethylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Hydrogenation of the double bond results in the formation of 3-(3,4-dimethylphenyl)propane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Epoxides, alcohols, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-propene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,4-Dimethylphenyl)-2-propene: Similar structure but with a different position of the double bond.
3-(3,4-Dimethylphenyl)-1-butene: Longer carbon chain with similar functional groups.
3-(3,4-Dimethylphenyl)-1-propyne: Triple bond instead of a double bond.
Uniqueness
3-(3,4-Dimethylphenyl)-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
1,2-dimethyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-5-11-7-6-9(2)10(3)8-11/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSAWXFUQFSLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600126 |
Source


|
| Record name | 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42918-23-0 |
Source


|
| Record name | 1,2-Dimethyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-cyclopentyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1357504.png)
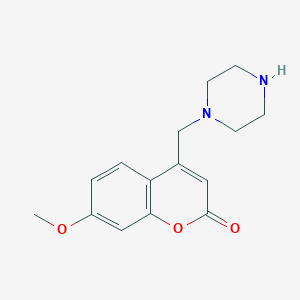
![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)
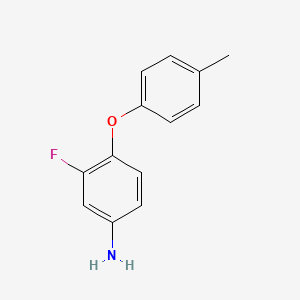
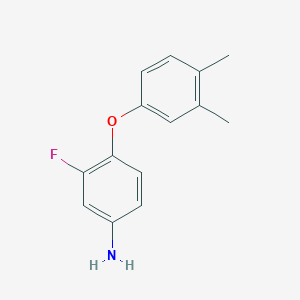
![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)
![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)
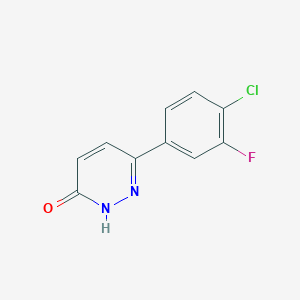
![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)
